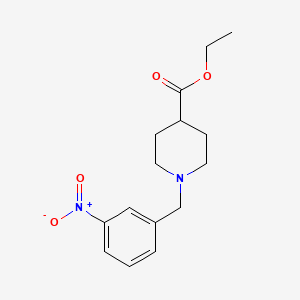

Ethyl 1-(3-nitrobenzyl)piperidine-4-carboxylate

Description

Ethyl 1-(3-nitrobenzyl)piperidine-4-carboxylate is a piperidine derivative featuring a 3-nitrobenzyl substituent at the nitrogen atom and an ethyl ester group at the 4-position of the piperidine ring. The molecular formula of such analogs is typically C₁₄H₁₈N₂O₅ (monoisotopic mass: 294.1216), with the nitro group contributing to electronic and steric effects that influence reactivity and biological activity .

Synthetic routes for similar compounds involve:

Properties

IUPAC Name |

ethyl 1-[(3-nitrophenyl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-2-21-15(18)13-6-8-16(9-7-13)11-12-4-3-5-14(10-12)17(19)20/h3-5,10,13H,2,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBJPCXWAAKYKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-nitrobenzyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 3-nitrobenzyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-nitrobenzyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Reduction: 1-(3-Aminobenzyl)piperidine-4-carboxylic acid.

Hydrolysis: 1-(3-Nitrobenzyl)piperidine-4-carboxylic acid.

Scientific Research Applications

Ethyl 1-(3-nitrobenzyl)piperidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various piperidine derivatives.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its potential pharmacological properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-nitrobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological receptors or enzymes. The piperidine ring provides structural stability and enhances the compound’s ability to bind to its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of ethyl 1-(3-nitrobenzyl)piperidine-4-carboxylate with structurally related analogs, focusing on substituent effects, synthesis, and biological activity.

Key Comparison Points

Nitro groups are electron-withdrawing, which may stabilize intermediates in synthesis . Chloro vs. Methyl: Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate (3d) and its 4-methyl analog (3e) show differences in yield (60.6% vs. 76.6%), suggesting steric or electronic effects during alkylation . Morpholinopyrimidine Substituents: The morpholine-containing derivative in exhibits potent antitubercular activity, highlighting the role of bulky, polar groups in enhancing target affinity .

Synthetic Methodologies :

- Hydrogenation : demonstrates diastereoselective synthesis of piperidine carboxylates via Raney nickel-catalyzed hydrogenation of oximes, yielding cis/trans isomers (e.g., 1-1 and 1-2) .

- Amide Coupling : EDCI/HOBt-mediated coupling in and produces hydrazide derivatives with high yields (52–98%), applicable to ester-to-hydrazide conversions .

Biological Activity :

- Enzyme Inhibition : Chlorobenzyl and methylbenzyl analogs in inhibit butyrylcholinesterase, suggesting that lipophilic substituents enhance binding to hydrophobic enzyme pockets .

- Antitubercular Activity : Morpholine-substituted derivatives () show in vivo efficacy, likely due to improved solubility and target engagement .

Spectral Data Trends :

- IR Stretching : C=O stretches for ester groups in analogs range from 1733–1738 cm⁻¹, consistent with ethyl ester moieties .

- LC-MS : Molecular ion peaks (e.g., [M+H]⁺ = 262–321) align with calculated masses, confirming structural fidelity .

Table 2: Stability and Reactivity Insights

| Property | This compound | Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate | Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate |

|---|---|---|---|

| Electron Effects | Strong electron-withdrawing (nitro) enhances electrophilicity | Moderate electron-withdrawing (chloro) increases lipophilicity | Strong electron-withdrawing (para-nitro) reduces basicity |

| Hydrolysis Susceptibility | High (activated ester) | Moderate | High |

| Biological Half-Life | Likely short (polar nitro group) | Longer (lipophilic chloro) | Short (polar nitro) |

Biological Activity

Ethyl 1-(3-nitrobenzyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a nitrobenzyl group at the 1-position and an ethyl ester at the 4-position. The presence of the nitro group is significant as it can enhance biological activity through various mechanisms.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 252.29 g/mol |

| Functional Groups | Nitro, Ester, Piperidine |

The biological activity of this compound is attributed to its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth, particularly against Gram-positive bacteria.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, although specific pathways remain to be elucidated.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated:

- Minimum Inhibitory Concentration (MIC) values ranging from 50 µg/mL to 200 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For example:

- Cytotoxicity Assay : In a study using FaDu hypopharyngeal tumor cells, this compound exhibited an IC of approximately 30 µM, indicating potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains:

- Tested Strains : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa

- Results :

- Staphylococcus aureus: MIC = 50 µg/mL

- Escherichia coli: MIC = 100 µg/mL

- Pseudomonas aeruginosa: MIC = 200 µg/mL

Case Study 2: Anticancer Potential

In another investigation focused on cancer therapy, the compound was tested on human cancer cell lines:

- Cell Lines Used : FaDu (hypopharyngeal), HeLa (cervical)

- Findings :

- Induced apoptosis confirmed by Annexin V staining.

- Enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin.

Future Directions

Given the promising results regarding its biological activity, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the pathways affected by this compound.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.